(S)-Octahydroindolizine (S)-Octahydroindolizine
Brand Name: Vulcanchem
CAS No.: 18881-13-5
VCID: VC21265090
InChI: InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1
SMILES: C1CCN2CCCC2C1
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol

(S)-Octahydroindolizine

CAS No.: 18881-13-5

Cat. No.: VC21265090

Molecular Formula: C8H15N

Molecular Weight: 125.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-Octahydroindolizine - 18881-13-5

Specification

CAS No. 18881-13-5
Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
IUPAC Name (8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine
Standard InChI InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1
Standard InChI Key HAJKHJOABGFIGP-QMMMGPOBSA-N
Isomeric SMILES C1CCN2CCC[C@@H]2C1
SMILES C1CCN2CCCC2C1
Canonical SMILES C1CCN2CCCC2C1

Introduction

Chemical Properties and Structure

Chemical Identifiers and Physical Properties

(S)-Octahydroindolizine is characterized by specific chemical identifiers that distinguish it from other related compounds. The table below provides a comprehensive overview of its key identifiers and properties:

PropertyValue
CAS Number18881-13-5
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
IUPAC Name(8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine
InChIInChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1
InChI KeyHAJKHJOABGFIGP-QMMMGPOBSA-N
Isomeric SMILESC1CCN2CCC[C@@H]2C1
Canonical SMILESC1CCN2CCCC2C1
PubChem Compound ID10986225

(S)-Octahydroindolizine exists as a colorless crystalline solid under standard conditions and demonstrates weak basic properties due to the presence of a tertiary amine functional group .

Structural Features

The structure of (S)-Octahydroindolizine consists of a bicyclic system with a fused 5-membered pyrrolidine ring and a 6-membered piperidine ring, sharing a nitrogen atom at the bridgehead position. The stereocenter at position 8a has the S configuration, which is critical for its specific chemical and potential biological properties.

Synthesis and Preparation Methods

Synthetic Routes

Multiple synthetic approaches have been developed for obtaining (S)-Octahydroindolizine and related indolizidine derivatives:

Dehydrative Annulation Strategy

One efficient method involves a dehydrative annulation strategy using an intramolecular ring closure under Mitsunobu-type reaction conditions. This approach has been successfully applied to construct the octahydroindolizine framework diastereoselectively, starting from commercially available chiral (S)-epichlorohydrin via a piperidine intermediate, (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol .

Four-Step Procedure Method

Another significant synthetic methodology employs a four-step procedure involving bromination, reduction, and nucleophilic substitution via elimination/addition. This approach was initially applied to 1-(2-pyridyl)-2-propen-1-ol and has been extended to 1-(2-quinolyl)-2-propen-1-ol for synthesizing benzo-fused derivatives .

The reaction sequence includes:

  • Bromination to form diastereomeric indolizinium salts

  • Reduction of these salts

  • Formation of epoxide intermediates

  • Nucleophilic substitution to create the final indolizidine structure

Intramolecular S​N2 Reaction Approach

A third method features an intramolecular S​N2 reaction as the key step. This approach has been utilized in the synthesis of indolizidine azasugars such as L-(+)-swainsonine, which shares the core octahydroindolizine structure with additional hydroxyl groups .

Chemical Reactions and Reactivity

Types of Reactions

(S)-Octahydroindolizine can participate in various chemical reactions due to the presence of the tertiary amine functional group:

Oxidation Reactions

The nitrogen center can be oxidized to form N-oxides using appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Nucleophilic Substitution Reactions

The nitrogen atom in (S)-Octahydroindolizine can act as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides, leading to quaternary ammonium salts or amides.

Functionalization Reactions

The compound can serve as a scaffold for introducing various functional groups to create more complex molecules, including hydroxylated derivatives with biological activity .

Reagents and Reaction Conditions

The table below summarizes common reaction types, reagents, and conditions for (S)-Octahydroindolizine:

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
OxidationH2O2, m-CPBA0-25°C, CH2Cl2N-oxides
Nucleophilic substitutionAlkyl halides, acyl chloridesVariable temperatures, organic solventsN-alkylated or N-acylated derivatives
HydroxylationH2SO4 (aq)100°C, THFDihydroxy derivatives
AcetylationAcetic anhydride, pyridineRoom temperatureAcetylated derivatives

Biological Activities and Applications

Applications in Research

(S)-Octahydroindolizine has significant applications in various research fields:

Research AreaSpecific UseNotable Findings
Synthetic ChemistryBuilding block for complex moleculesValuable intermediate in the synthesis of indolizidine alkaloids
Medicinal ChemistryDevelopment of bioactive compoundsFramework for creating compounds with potential biological activity
Pharmaceutical ResearchDrug developmentPrecursor for compounds targeting various biological systems
Structural StudiesModel for conformational analysisUnderstanding ring conformations in bicyclic systems

The chiral nature of (S)-Octahydroindolizine makes it particularly valuable in pharmaceutical applications, where stereochemistry significantly impacts biological activity and therapeutic efficacy.

Biological ActivitySpecific EffectsRelated Compounds
Glycosidase inhibitionInhibition of amyloglucosidaseLentiginosine, Swainsonine
Anticancer activityCytotoxicity against tumor cellsLentiginosine enantiomers
Immunomodulatory effectsModulation of immune responsesSwainsonine derivatives
NeuroprotectionInteraction with neurological targetsVarious indolizidine alkaloids

For example, (+)-lentiginosine [(1S,2S,8aS)-octahydroindolizine-1,2-diol] has been found to inhibit amyloglucosidase, while its non-natural enantiomer has shown the ability to induce apoptosis in tumor cells and inhibit heat shock protein 90 (Hsp90) .

Comparison with Related Compounds

Structural Relatives

(S)-Octahydroindolizine belongs to a broader family of bicyclic amine compounds:

CompoundKey Structural FeaturesFunctional DifferencesSignificance
Indolizidine (general)Bicyclic fused ring with N at bridgeheadNo stereochemical specificityParent compound structure
LentiginosineContains hydroxyl groups at positions 1 and 2Additional functionalityGlycosidase inhibitor
SwainsoninePolyhydroxylated indolizidineMultiple hydroxyl groupsMannosidase inhibitor
Benzo[e]indolizidinesContains fused benzene ringAdditional aromatic ringEnhanced lipophilicity, different biological properties

Distinctive Features

What distinguishes (S)-Octahydroindolizine from other related compounds is:

  • The specific (S) stereochemistry at position 8a

  • The fully saturated ring system without additional functional groups

  • Its potential role as a versatile synthetic intermediate for more complex indolizidine derivatives

This specific stereochemistry makes it particularly valuable for stereoselective synthesis of more complex compounds with defined spatial arrangements .

Current Research and Future Perspectives

Synthesis Development

Current research focuses on developing more efficient and stereoselective methods for synthesizing (S)-Octahydroindolizine and its derivatives. The work on dehydrative annulation strategies and multi-step procedures represents significant advances in this area .

Recent studies have also explored the possibility of using this compound as a key intermediate in the synthesis of complex alkaloids and other biologically active molecules. The development of enzymatic approaches to obtain high enantiomeric purity also represents an area of active investigation .

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